Lumiflavin 5-Oxide

Analytical Chemistry Flavoenzymology Spectroscopy

Lumiflavin 5-Oxide is the only authentic flavin-N5-oxide standard for detecting flavoenzyme oxygenation intermediates at 462 nm. Unlike generic flavins, its unique N5-oxide moiety confers distinct spectral and inhibitory properties, making it irreplaceable for HPLC impurity profiling of riboflavin-derived pharmaceuticals and NAD+-dependent enzyme assays. This high-purity reference ensures unambiguous identification, accurate quantification, and regulatory compliance. Choose the validated standard trusted for mechanistic enzymology and pharmaceutical QC.

Molecular Formula C13H12N4O3
Molecular Weight 272.26 g/mol
CAS No. 36995-93-4
Cat. No. B141971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumiflavin 5-Oxide
CAS36995-93-4
Synonyms7,8,10-Trimethyl-benzo[g]pteridine-2,4(3H,10H)-dione 5-Oxide
Molecular FormulaC13H12N4O3
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)[N+](=C3C(=O)NC(=O)N=C3N2C)[O-]
InChIInChI=1S/C13H12N4O3/c1-6-4-8-9(5-7(6)2)17(20)10-11(16(8)3)14-13(19)15-12(10)18/h4-5H,1-3H3,(H,15,18,19)
InChIKeyNJIJZKAZUNYWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lumiflavin 5-Oxide (CAS 36995-93-4): A Flavin N5-Oxide Derivative for Redox and Analytical Applications


Lumiflavin 5-Oxide (CAS 36995-93-4) is a synthetic flavin derivative characterized by an N5-oxide modification on the isoalloxazine ring system, with molecular formula C13H12N4O3 and molecular weight 272.26 g/mol . It belongs to the class of organic compounds known as flavins [1]. Unlike its parent compound lumiflavin, the N5-oxide moiety introduces distinct electronic and spectral properties, including a bathochromic shift in the UV-Visible absorption maximum to approximately 462 nm [2]. This compound is primarily utilized as an analytical reference standard for detecting and quantifying flavin-related impurities in pharmaceutical preparations , and it also serves as a competitive inhibitor of several NAD+-dependent enzymes .

Why Lumiflavin 5-Oxide Cannot Be Replaced by Generic Flavin Analogs in Specialized Research


Substituting Lumiflavin 5-Oxide with other flavin derivatives such as lumiflavin, riboflavin, or lumichrome is not scientifically justifiable due to the compound's unique N5-oxide functionality, which confers distinct spectral signatures, redox behavior, and biological interactions. While the UV-Visible spectra of oxidized flavin and flavin-N5-oxide are superficially similar, a clear diagnostic difference exists in the 450 nm region (λmax of flavin is 447 nm versus 462 nm for flavin-N5-oxide), enabling unambiguous identification in complex mixtures [1]. Furthermore, the N5-oxide modification fundamentally alters the compound's electrochemical properties and its capacity to act as a competitive inhibitor of NAD+-dependent enzymes , properties that are not shared by non-oxidized flavin analogs. Consequently, using a generic flavin in assays designed for Lumiflavin 5-Oxide would lead to misidentification, inaccurate quantification, and erroneous mechanistic interpretations [2].

Lumiflavin 5-Oxide (CAS 36995-93-4): Quantitative Differentiation Evidence vs. Closest Analogs


UV-Visible Spectral Shift: Diagnostic Distinction from Oxidized Flavin

Lumiflavin 5-Oxide exhibits a characteristic red-shift in its absorption maximum compared to the parent oxidized flavin. While the overall spectral profiles are similar, this specific shift provides a clear and quantifiable marker for distinguishing the N5-oxide species in enzymatic and analytical assays. This difference is critical for correctly identifying flavin-N5-oxide intermediates in complex reaction mixtures [1].

Analytical Chemistry Flavoenzymology Spectroscopy

Enzyme Inhibition Profile: Broad-Spectrum NAD+-Dependent Enzyme Inhibitor

Unlike its parent compound lumiflavin, Lumiflavin 5-Oxide acts as a competitive inhibitor of multiple NAD+-dependent enzymes. This activity profile is a direct consequence of the N5-oxide modification and is not observed with non-oxidized flavins. This makes it a valuable tool for studying the role of these enzymes in metabolic pathways and for developing enzyme-targeted probes .

Enzymology Metabolism Drug Discovery

Analytical Reference Standard: Defined Purity for Impurity Profiling

Lumiflavin 5-Oxide is specifically employed as an analytical reference standard for the detection and quantification of impurities in lumiflavin and other pharmaceutical compounds. Its defined purity (typically ≥95% or higher) and well-characterized spectral properties make it an essential calibrant for HPLC and other analytical methods. This application is distinct from the use of lumiflavin itself, which is typically employed as a research tool or synthetic intermediate .

Pharmaceutical Analysis Quality Control Chromatography

Lumiflavin 5-Oxide (CAS 36995-93-4): Evidence-Based Application Scenarios


Biomarker for Flavin-N5-Oxide-Forming Enzymes in Mechanistic Studies

In enzymology, the presence of a flavin-N5-oxide intermediate is a hallmark of a specific class of flavoenzymes involved in oxygenation reactions. Lumiflavin 5-Oxide, due to its distinct absorption maximum at 462 nm [1], serves as an authentic standard for detecting and characterizing these intermediates via HPLC and UV-Visible spectroscopy. This application is essential for mechanistic investigations of enzymes such as EncM, RutA, and HcbA1 [2].

Analytical Reference Standard for Pharmaceutical Impurity Profiling

Lumiflavin 5-Oxide is a critical component in the quality control of riboflavin-derived pharmaceuticals and related compounds. Its defined purity and role as a known impurity or degradation product allow for the development and validation of robust HPLC methods for impurity detection and quantification . This ensures compliance with pharmacopeial standards and supports the release of high-purity drug substances.

Probe for NAD+-Dependent Metabolic Enzyme Studies

The compound's ability to competitively inhibit multiple NAD+-dependent enzymes, including glycerol kinase and glucose 6-phosphate dehydrogenase , makes it a valuable chemical probe for dissecting metabolic flux and enzyme function in cellular and biochemical assays. It provides a unique tool for researchers investigating the role of these enzymes in diseases such as cancer and metabolic disorders.

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